Tert-butyl 3-(chlorosulfonyl)azetidine-1-carboxylate

Description

Chemical Identity and Nomenclature

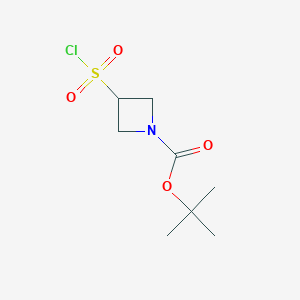

Tert-butyl 3-(chlorosulfonyl)azetidine-1-carboxylate is officially designated by the International Union of Pure and Applied Chemistry nomenclature as tert-butyl 3-chlorosulfonylazetidine-1-carboxylate. The compound is registered under Chemical Abstracts Service number 1310732-18-3 and carries the European Community number 819-431-8. The molecular formula C8H14ClNO4S defines a structure containing eight carbon atoms, fourteen hydrogen atoms, one chlorine atom, one nitrogen atom, four oxygen atoms, and one sulfur atom.

The compound is known by several synonymous designations including N-Boc-azetidine-3-sulfonyl Chloride, 1-Azetidinecarboxylic acid 3-(chlorosulfonyl)- 1,1-dimethylethyl ester, and 3-(chlorosulphonyl)azetidine N-BOC protected. The systematic name reflects the presence of the tert-butyl ester protecting group on the azetidine nitrogen atom and the chlorosulfonyl substituent at the 3-position of the four-membered ring.

Historical Context and Development

The development of this compound emerged from the broader evolution of azetidine chemistry, which began with the first synthesis of azetidines in 1888. Initially regarded as esoteric analogues of aziridines, azetidines gained significant attention as researchers recognized their unique properties arising from ring strain, geometry, and reactivity patterns distinct from their three-membered counterparts.

The compound was first documented in chemical databases on December 27, 2013, with subsequent modifications recorded as recently as May 24, 2025. This timeline reflects the relatively recent recognition of the compound's synthetic utility, coinciding with increased interest in four-membered heterocycles for pharmaceutical applications. The development of N-sulfonylazetidines specifically was advanced through pioneering work by the Blanc group, who reported synthesis via ring contraction of α-bromo-N-sulfonylpyrrolidinones.

The compound's emergence as a synthetic building block aligns with broader trends in medicinal chemistry, where azetidine-containing structures have been incorporated into approved drugs such as azelnidipine, cobimetinib, and ximelagatran. The recognition of azetidines as valuable scaffolds in drug discovery has driven the development of specialized synthetic methods and protecting group strategies, leading to compounds like this compound.

Position in Azetidine Chemistry Research

This compound occupies a significant position within contemporary azetidine chemistry research as both a synthetic intermediate and a model compound for studying four-membered ring reactivity. Azetidines represent one of the most important four-membered heterocycles used in organic synthesis and medicinal chemistry, with their strained nature providing unique reactivity profiles.

Recent research has demonstrated the utility of azetidine sulfonyl fluorides and related derivatives in strain-release chemistry. Specifically, azetidine sulfonyl fluorides undergo selective defluorination reactions upon mild thermal activation to generate reactive intermediates that can be trapped with various nucleophiles. This reactivity pattern has established azetidine derivatives as valuable reagents for late-stage functionalization and diversity-oriented synthesis.

The compound serves as a key precursor in the development of azabicyclo[1.1.0]butane strain-release reagents, which have enabled late-stage azetidinylation of secondary amines. Pioneering work by Baran and subsequent developments by Aggarwal have leveraged strain-release mechanisms to access complex azetidine scaffolds through modular synthetic approaches. The incorporation of chlorosulfonyl functionality provides additional reactivity options through nucleophilic substitution and cross-coupling reactions.

Molecular Structure and Configuration

The molecular structure of this compound features a four-membered azetidine ring with specific substituent patterns that define its chemical behavior. The compound exhibits the molecular formula C8H14ClNO4S with a molecular weight of 255.72 grams per mole. The structure incorporates a tert-butoxycarbonyl protecting group attached to the nitrogen atom of the azetidine ring and a chlorosulfonyl substituent positioned at the 3-carbon of the ring.

The Simplified Molecular-Input Line-Entry System representation CC(C)(C)OC(=O)N1CC(C1)S(=O)(=O)Cl provides a linear notation of the molecular connectivity. The International Chemical Identifier string InChI=1S/C8H14ClNO4S/c1-8(2,3)14-7(11)10-4-6(5-10)15(9,12)13/h6H,4-5H2,1-3H3 offers a standardized description of the molecular structure and stereochemistry.

The chlorosulfonyl functional group (-SO2Cl) represents a highly reactive electrophilic center that readily undergoes nucleophilic substitution reactions. This reactivity is enhanced by the electron-withdrawing nature of the sulfonyl group and the excellent leaving group properties of chloride. The tert-butoxycarbonyl group serves as a protecting group for the azetidine nitrogen, preventing unwanted side reactions while maintaining the structural integrity of the four-membered ring.

The three-dimensional conformation of the molecule reflects the constraints imposed by the four-membered ring system. Azetidines adopt a puckered conformation to minimize ring strain, with bond angles significantly distorted from tetrahedral geometry. The presence of the bulky tert-butoxycarbonyl group and the chlorosulfonyl substituent influences the overall molecular shape and accessibility of reactive sites.

Computational studies have predicted collision cross-section values for various ionic forms of the molecule, indicating a monoisotopic mass of 255.033207 daltons. The predicted collision cross-sections range from 136.2 Ų for the [M+H-H2O]+ adduct to 193.6 Ų for the [M+CH3COO]- adduct, reflecting the molecular size and shape variations under different ionization conditions.

Properties

IUPAC Name |

tert-butyl 3-chlorosulfonylazetidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14ClNO4S/c1-8(2,3)14-7(11)10-4-6(5-10)15(9,12)13/h6H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZNUWDVFBPYWSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14ClNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1310732-18-3 | |

| Record name | tert-butyl 3-(chlorosulfonyl)azetidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(chlorosulfonyl)azetidine-1-carboxylate typically involves the reaction of azetidine derivatives with chlorosulfonyl reagents. One common method includes the reaction of tert-butyl azetidine-1-carboxylate with chlorosulfonyl isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The temperature is maintained at a low level to ensure the stability of the intermediate products .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(chlorosulfonyl)azetidine-1-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles, such as amines or alcohols, to form new derivatives.

Reduction Reactions: The compound can be reduced to form the corresponding sulfonamide or sulfonic acid derivatives.

Oxidation Reactions: Oxidation of the compound can lead to the formation of sulfonic acid or sulfone derivatives.

Common Reagents and Conditions

Substitution: Reagents such as amines, alcohols, or thiols are commonly used under mild conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used.

Major Products Formed

Substitution: Formation of sulfonamide or sulfonate esters.

Reduction: Formation of sulfonamide or sulfonic acid.

Oxidation: Formation of sulfonic acid or sulfone.

Scientific Research Applications

Chemistry Applications

Building Block for Synthesis

Tert-butyl 3-(chlorosulfonyl)azetidine-1-carboxylate serves as a crucial building block in organic synthesis. It is utilized in the creation of complex organic molecules through various chemical reactions, including nucleophilic substitutions due to its electrophilic chlorosulfonyl group. This property allows it to react with nucleophiles such as amines and alcohols, leading to the formation of diverse derivatives .

Synthetic Routes

The synthesis typically involves the reaction of tert-butyl azetidine-1-carboxylate with chlorosulfonyl isocyanate under controlled conditions. This reaction is conducted in an inert atmosphere to minimize side reactions, maintaining low temperatures to stabilize intermediates.

Biological Applications

Modification of Biomolecules

In biological research, this compound is employed to modify biomolecules, facilitating the study of various biological processes. Its ability to introduce sulfonyl groups into biomolecules can alter their properties and interactions, making it a valuable tool in biochemical studies .

Medical Applications

Drug Development Potential

This compound is under investigation for its potential use in drug development. Its reactivity allows for the synthesis of novel pharmaceutical compounds that may exhibit therapeutic effects against various diseases. The compound's structure can be modified to create analogs with improved biological activity or reduced toxicity .

Industrial Applications

Production of Specialty Chemicals

In industrial settings, this compound is utilized in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for synthesizing high-value chemicals used in various applications, including agrochemicals and polymers .

Data Table: Summary of Applications

| Application Area | Description | Key Features |

|---|---|---|

| Chemistry | Building block for complex organic synthesis | Reacts with nucleophiles; forms diverse derivatives |

| Biology | Modification of biomolecules | Alters properties for biochemical studies |

| Medicine | Drug development precursor | Potential therapeutic applications |

| Industry | Production of specialty chemicals | High-value chemical synthesis |

Case Study 1: Synthesis of Novel Compounds

A study demonstrated the use of this compound in synthesizing novel azetidine derivatives that showed promising activity against specific cancer cell lines. The chlorosulfonyl group facilitated the introduction of various substituents that enhanced the biological activity of the resulting compounds.

Case Study 2: Biochemical Modifications

Research highlighted its application in modifying peptides for enhanced stability and bioavailability. By attaching sulfonyl groups to peptide chains, researchers were able to improve their resistance to enzymatic degradation, thereby increasing their potential as therapeutic agents.

Mechanism of Action

The mechanism of action of tert-butyl 3-(chlorosulfonyl)azetidine-1-carboxylate involves its reactivity with nucleophiles due to the presence of the chlorosulfonyl group. This group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines, alcohols, and thiols. The resulting products can then participate in further chemical reactions, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .

Comparison with Similar Compounds

tert-Butyl 3-(2-bromoethyl)azetidine-1-carboxylate (CAS: 1420859-80-8)

- Molecular Formula: C₁₀H₁₈BrNO₂

- Molecular Weight : 264.16 g/mol

- Key Properties: Boiling Point: Not reported. LogP (iLOGP): 2.32, indicating moderate lipophilicity. Hydrogen Bond Acceptors/Donors: 3/0.

- Reactivity : The bromoethyl group facilitates alkylation reactions, offering a pathway to introduce ethyl-linked functionalities. Unlike the chlorosulfonyl group, bromine is a better leaving group in SN2 reactions but less reactive in sulfonamide formation.

- Applications : Used in cross-coupling reactions (e.g., Suzuki-Miyaura) or alkylation of nucleophiles .

Comparison :

| Property | Target Compound | Bromoethyl Derivative |

|---|---|---|

| Reactivity | High (SO₂Cl) | Moderate (Br) |

| LogP | ~1.5 (predicted) | 2.32 |

| Synthetic Utility | Sulfonamides | Alkylation |

tert-Butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate (CAS: 152537-03-6)

- Molecular Formula: C₁₀H₁₉NO₃

- Molecular Weight : 201.26 g/mol

- Key Properties :

- Boiling Point: 287.4°C (predicted).

- pKa: 15.05 (predicted), indicating weak acidity.

- Density: 1.092 g/cm³.

- Reactivity: The hydroxyl group allows for oxidation to carbonyls or protection as ethers/esters.

- Applications : Intermediate for introducing polar hydroxyl groups or further oxidation to ketones .

Comparison :

| Property | Target Compound | Hydroxyethyl Derivative |

|---|---|---|

| Functional Group | SO₂Cl | -OH |

| Reactivity | High | Low |

| Application Focus | Electrophiles | Polar Modifications |

Fluorinated Derivatives (e.g., CAS: 1126650-66-5)

- Example : tert-Butyl 3-fluoro-3-(hydroxymethyl)azetidine-1-carboxylate

- Molecular Formula: C₁₀H₁₇FNO₃

- Key Properties: Fluorine’s electronegativity enhances metabolic stability and bioavailability. LogP: Lower than non-fluorinated analogs due to polarity.

- Reactivity : Fluorine is a poor leaving group but serves as a bioisostere for hydrogen or hydroxyl groups.

- Applications : Drug candidates targeting central nervous system (CNS) disorders or positron emission tomography (PET) tracers .

Comparison :

| Property | Target Compound | Fluorinated Derivative |

|---|---|---|

| Bioavailability | Moderate | High |

| Stability | Hydrolytically sensitive | Enhanced metabolic stability |

tert-Butyl 3-[(chlorosulfonyl)methyl]azetidine-1-carboxylate (CID: 122163189)

- Molecular Formula: C₉H₁₆ClNO₄S

- Key Structural Difference : Chlorosulfonyl group on a methylene bridge (-CH₂-SO₂Cl) versus direct attachment to the azetidine ring.

- Reactivity : The methylene spacer may reduce steric hindrance, enhancing accessibility for nucleophilic attacks.

Comparison :

| Property | Target Compound | Methyl-SO₂Cl Derivative |

|---|---|---|

| Steric Hindrance | Higher | Lower |

| Synthetic Flexibility | Moderate | High |

Data Tables

Table 1: Physical and Chemical Properties

| Compound (CAS) | Molecular Weight | LogP | Reactivity Group | Key Application |

|---|---|---|---|---|

| 1310732-18-3 (Target) | 255.72 | ~1.5 | SO₂Cl | Sulfonamide synthesis |

| 1420859-80-8 (Bromoethyl) | 264.16 | 2.32 | Br | Alkylation |

| 152537-03-6 (Hydroxyethyl) | 201.26 | ~0.8 | -OH | Polar modifications |

| 1126650-66-5 (Fluorinated) | 229.25 | ~0.5 | F | CNS drug candidates |

Biological Activity

Tert-butyl 3-(chlorosulfonyl)azetidine-1-carboxylate (CAS No. 1310732-18-3) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The chlorosulfonyl group enhances the compound's electrophilicity, allowing it to participate in nucleophilic substitution reactions with various biological nucleophiles, such as amino acids in proteins.

- Target Interactions : The compound can bind to enzymes and receptors, influencing various signaling pathways.

- Biological Pathways : It has been shown to modulate pathways involved in inflammation and immune responses, making it a candidate for therapeutic applications in autoimmune diseases .

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Anti-inflammatory Effects : The compound has been investigated for its potential to suppress the proliferation of activated T cells and reduce the production of pro-inflammatory cytokines such as IFN-α, which are critical in autoimmune diseases like systemic lupus erythematosus (SLE) .

- Antimicrobial Activity : Preliminary studies suggest that similar compounds exhibit antimicrobial properties, indicating that this compound may also possess such activities .

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound:

-

Therapeutic Applications :

- A study demonstrated that azetidine sulfonamide derivatives could effectively suppress T cell activation, suggesting therapeutic benefits for treating autoimmune conditions .

- Research on related compounds has indicated their potential as inhibitors of key enzymes involved in metabolic pathways, which could be leveraged for drug development .

- In Vivo Studies :

Data Table: Summary of Biological Activities

Q & A

Q. How can computational methods predict the reactivity of this compound in novel reaction pathways?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.